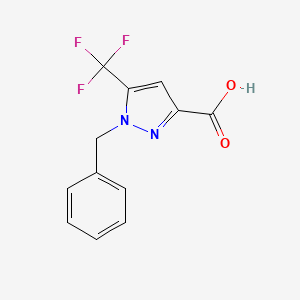
1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Functionalization This compound has been a key starting material in the synthesis and functionalization of pyrazole derivatives. Experimental studies have shown its conversion into various amides, esters, and other derivatives through reactions with different nucleophiles, offering insights into reaction mechanisms and the potential for creating novel compounds. For example, reactions involving acid chloride derivatives of pyrazole-3-carboxylic acid have led to the synthesis of new compounds with potential applications in materials science and chemistry (Yıldırım et al., 2005; Yıldırım & Kandemirli, 2006).
Biological Activities Research has also explored the biological activities of derivatives synthesized from 1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, including their potential as corrosion inhibitors, antibacterial agents, and inhibitors of specific enzymes. For instance, derivatives have shown significant activity as corrosion inhibitors for steel in hydrochloric acid, highlighting the compound's relevance in industrial applications (Herrag et al., 2007). Additionally, some derivatives have demonstrated antibacterial properties, suggesting potential for use in developing new antimicrobial agents (Bildirici et al., 2007).
Material Science The compound and its derivatives have been investigated for their applications in material science, such as in the synthesis of compounds with potential optical limiting applications. Research into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, for instance, has identified certain derivatives as candidates for optical limiting, demonstrating the material science applications of derivatives synthesized from this compound (Chandrakantha et al., 2013).
Propiedades
IUPAC Name |
1-benzyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-6-9(11(18)19)16-17(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBBRDASVFAZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

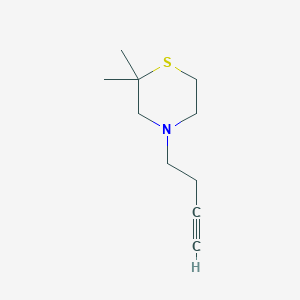
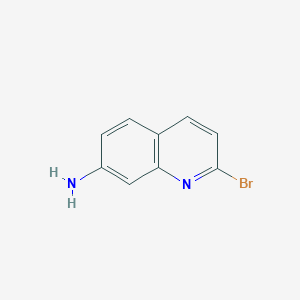
![7-Bromo-2-methyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2564302.png)
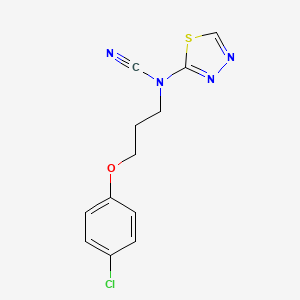
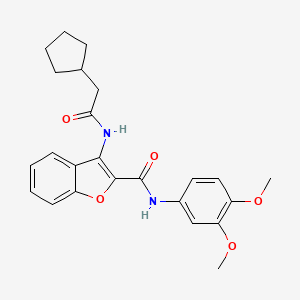
![N-(3-ethoxypropyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2564305.png)
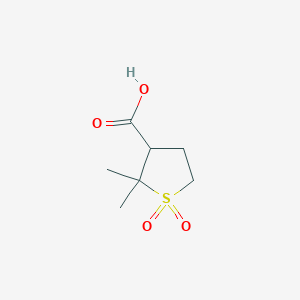
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2564308.png)
![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2564311.png)
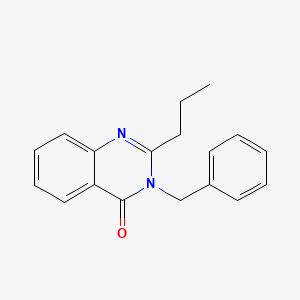
![2-({5,6-dimethyl-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B2564313.png)
![N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2564316.png)
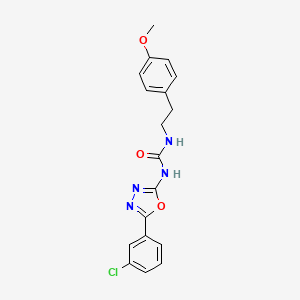
![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/no-structure.png)